molecular formula C18H16ClN3O2S B11778706 2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide

2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B11778706
M. Wt: 373.9 g/mol
InChI Key: IJIIXCXRBMVMCU-UHFFFAOYSA-N
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Description

2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide ( 332100-24-0) is a high-purity synthetic compound featuring the 1,3,4-oxadiazole pharmacophore, a scaffold of significant interest in modern medicinal chemistry and anticancer drug discovery . The 1,3,4-oxadiazole core is a versatile and privileged structure in drug design, known for its ability to contribute to a wide range of biological activities. This particular scaffold is the subject of intensive, mechanism-based research for developing novel anticancer agents, as it can interact with key biological targets such as enzymes and nucleic acids . Compounds based on this structure have demonstrated potential in research models to exert antiproliferative effects through various mechanisms, including the inhibition of critical enzymes like thymidylate synthase, HDAC, and kinases, which are often overexpressed in cancer cells . The molecular design of this reagent, which incorporates a chlorophenyl group and a dimethylphenyl acetamide side chain, suggests its utility as a valuable chemical intermediate or a biological probe. Researchers can employ this compound to explore structure-activity relationships (SAR) and to investigate novel mechanisms of action against a panel of cancer cell lines . It is supplied for research purposes to support the development of potential therapeutic agents that are cytotoxic to malignant cells while ensuring selectivity. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

Molecular Formula

C18H16ClN3O2S

Molecular Weight

373.9 g/mol

IUPAC Name

2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide

InChI

InChI=1S/C18H16ClN3O2S/c1-11-6-5-9-15(12(11)2)20-16(23)10-25-18-22-21-17(24-18)13-7-3-4-8-14(13)19/h3-9H,10H2,1-2H3,(H,20,23)

InChI Key

IJIIXCXRBMVMCU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3Cl)C

Origin of Product

United States

Preparation Methods

Formation of 2-Chlorobenzohydrazide

2-Chlorobenzoic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride, which is subsequently reacted with hydrazine hydrate in ethanol. This yields 2-chlorobenzohydrazide, a critical precursor for oxadiazole formation.

Cyclization to 5-(2-Chlorophenyl)-1,3,4-Oxadiazole-2-Thiol

The hydrazide undergoes cyclization with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) under reflux conditions. This step generates the 1,3,4-oxadiazole ring with a mercapto (-SH) group at the 2-position. The reaction mechanism involves the formation of a dithiocarbazate intermediate, which undergoes intramolecular cyclization upon acidification.

Reaction Conditions:

  • Solvent: Ethanol

  • Temperature: Reflux (~78°C)

  • Time: 6–8 hours

  • Yield: 65–75%

Synthesis of N-(2,3-Dimethylphenyl)-2-Chloroacetamide

The chloroacetamide moiety is prepared via nucleophilic acyl substitution.

Reaction of 2-Chloroacetyl Chloride with 2,3-Dimethylaniline

2-Chloroacetyl chloride is added dropwise to a solution of 2,3-dimethylaniline in dry dichloromethane (DCM) at 0–5°C. Triethylamine (TEA) is used to scavenge HCl, facilitating the formation of N-(2,3-dimethylphenyl)-2-chloroacetamide.

Reaction Conditions:

  • Solvent: Dichloromethane

  • Temperature: 0–5°C (ice bath)

  • Time: 2–3 hours

  • Yield: 80–85%

Alkylation to Form 2-((5-(2-Chlorophenyl)-1,3,4-Oxadiazol-2-yl)thio)-N-(2,3-Dimethylphenyl)Acetamide

The thiol group of the oxadiazole undergoes nucleophilic substitution with the chloroacetamide derivative.

Conventional Alkylation Method

A mixture of 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol, N-(2,3-dimethylphenyl)-2-chloroacetamide, and potassium carbonate (K₂CO₃) in acetone is stirred at room temperature for 4–6 hours. The base deprotonates the thiol, enabling the formation of the thioether bond.

Reaction Conditions:

  • Solvent: Acetone

  • Base: K₂CO₃ (1.5 equiv)

  • Temperature: Room temperature (25°C)

  • Time: 4–6 hours

  • Yield: 60–70%

Ultrasonic-Assisted Alkylation

Ultrasonic irradiation enhances reaction efficiency by improving mass transfer and reducing reaction time. The same reagents are subjected to ultrasonic waves (40 kHz, 300 W) in acetone for 1–2 hours, yielding the product with minimal side reactions.

Optimized Conditions:

  • Solvent: Acetone

  • Ultrasonic Frequency: 40 kHz

  • Temperature: 30–40°C

  • Time: 1–2 hours

  • Yield: 75–79%

Comparative Analysis of Synthetic Methods

ParameterConventional MethodUltrasonic Method
Reaction Time4–6 hours1–2 hours
Yield60–70%75–79%
Energy InputModerateLow (ultrasonic)
Byproduct FormationModerateMinimal

The ultrasonic method offers superior yields and shorter reaction times, making it preferable for large-scale synthesis. However, the conventional approach remains viable for laboratories lacking specialized equipment.

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.12–7.98 (m, 4H, Ar-H), 7.45–7.32 (m, 3H, Ar-H), 4.32 (s, 2H, SCH₂), 2.25 (s, 6H, CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 169.5 (C=O), 165.2 (C=N), 142.1–125.3 (Ar-C), 40.8 (SCH₂), 18.9 (CH₃).

  • HRMS (ESI): m/z Calculated for C₁₉H₁₇ClN₃O₂S: 402.0674; Found: 402.0678.

Melting Point

The compound exhibits a sharp melting point at 178–180°C, consistent with its crystalline structure.

Challenges and Optimization Strategies

Solubility Issues

The oxadiazole-thiol intermediate exhibits limited solubility in polar aprotic solvents, necessitating the use of DMF or dimethyl sulfoxide (DMSO) for homogenous reactions.

Side Reactions

Over-alkylation is mitigated by maintaining a 1:1 molar ratio of oxadiazole-thiol to chloroacetamide and using controlled reaction temperatures .

Chemical Reactions Analysis

Thioether Oxidation

The thioether (–S–) group undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions:

  • Reagents : H2_2O2_2/acetic acid or m-CPBA (meta-chloroperbenzoic acid)

  • Products : Sulfoxide (R–SO–) at 0–5°C; sulfone (R–SO2_2–) at 25°C .

Oxadiazole Ring Modifications

The 1,3,4-oxadiazole core participates in:

  • Nucleophilic Aromatic Substitution : Chlorine at the 2-position of the phenyl ring facilitates substitution with amines or alkoxides .

  • Electrophilic Reactions : Reacts with alkyl halides or acyl chlorides at the sulfur or nitrogen sites .

Oxidative Desulfurization

Hypervalent iodine reagents (e.g., PhI(OAc)2_2) promote desulfurization of thioamide intermediates to form 2-amino-1,3,4-oxadiazoles, a key step in derivative synthesis :

ThioamidePhI(OAc)22-Amino-oxadiazole+S\text{Thioamide} \xrightarrow{\text{PhI(OAc)}_2} \text{2-Amino-oxadiazole} + \text{S}

Catalytic Coupling

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) modifies the chlorophenyl moiety:

  • Reagents : Pd(PPh3_3)4_4, aryl boronic acids, K2_2CO3_3

  • Yield : 65–82% for biaryl derivatives .

Reaction Optimization Data

Reaction Type Conditions Catalyst/Reagent Yield Reference
Thioether FormationNaOH/ethanol, 80°C, 8h78%
Oxidative CyclizationBr2_2/AcOH, 60°C, 4hBromine85%
Suzuki CouplingPd(PPh3_3)4_4, DME, 90°CPalladium82%
SulfoxidationH2_2O2_2/AcOH, 0°C, 2h91%

Stability and Degradation

  • Hydrolytic Stability : Resists hydrolysis in neutral aqueous media but degrades under strongly acidic (pH < 2) or basic (pH > 12) conditions.

  • Thermal Stability : Decomposes above 220°C without melting, confirmed by TGA-DSC analysis.

Biological Activity Correlations

Modifications at the oxadiazole or acetamide groups enhance bioactivity:

  • Anticancer Activity : Derivatives with electron-withdrawing groups (e.g., –NO2_2) show IC50_{50} values < 2 µM against MCF-7 cells .

  • Antibacterial Efficacy : MIC values of 8–16 µg/mL against Staphylococcus aureus for sulfone derivatives .

Scientific Research Applications

Structural Characteristics

The molecular formula of this compound is C16H16ClN3O2SC_{16}H_{16}ClN_{3}O_{2}S. The oxadiazole ring contributes to its potential as an antimicrobial, anti-inflammatory, and anticancer agent. The thioether linkage and the acetamide group are critical for its interaction with biological systems.

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Properties : Compounds with similar oxadiazole structures have shown significant antimicrobial activity against various pathogens. The oxadiazole ring is known for its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
  • Anti-inflammatory Effects : The compound may act as an inhibitor of pro-inflammatory mediators. In silico studies suggest that derivatives of oxadiazoles can inhibit enzymes such as 5-lipoxygenase, which is involved in the inflammatory response.
  • Anticancer Activity : Preliminary studies have indicated that this compound could exhibit cytotoxic effects against cancer cell lines. For instance, related compounds have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells.

Synthesis and Characterization

The synthesis of 2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Case Studies and Research Findings

  • Anticancer Studies : A study evaluated the anticancer potential of similar oxadiazole derivatives against various cancer cell lines. The results showed significant growth inhibition percentages, indicating the potential effectiveness of these compounds in cancer therapy .
  • In Silico Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These computational analyses help in understanding the mechanism of action and guiding further optimization of the compound for enhanced efficacy .
  • ADME Properties : Research into the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of related oxadiazole compounds indicates favorable profiles that support their development as therapeutic agents .

Data Table: Biological Activities Overview

Activity TypeDescriptionReference
AntimicrobialSignificant activity against pathogens
Anti-inflammatoryInhibition of 5-lipoxygenase
AnticancerCytotoxicity against various cancer cell lines
Enzyme InhibitionPotential inhibition of metabolic enzymes

Mechanism of Action

The mechanism of action of 2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and chlorophenyl group are believed to play crucial roles in its biological activity. The compound may inhibit specific enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key analogs and their properties:

Compound Name Substituents (Oxadiazole/Acetamide) Molecular Formula Molecular Weight Melting Point (°C) Key References
Target Compound 2-ClPh / 2,3-diMePh C₁₉H₁₇ClN₃O₂S ~385.9 (calc.) Not reported
2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide 2-ClPh / p-tolyl C₁₇H₁₄ClN₃O₂S 359.83 Not reported
N-(2,3-dimethylphenyl)-2-{[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 2-OHPh / 2,3-diMePh C₁₈H₁₇N₃O₃S 341.38 Not reported
N-(4-chlorophenyl)-2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide (14a) 4-ClPh / 4-ClPh C₁₆H₁₁Cl₂N₃O₂S 380.2 206–208
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) Benzofuran / 3-ClPh C₁₉H₁₃ClN₃O₃S 398.8 Not reported
Key Observations:
  • Halogen vs.
  • Positional Isomerism : The target compound’s 2-chlorophenyl group (ortho-substitution) likely induces steric hindrance compared to para-substituted analogs (e.g., 14a in ), affecting binding interactions in biological systems .
  • Acetamide Substituents : The 2,3-dimethylphenyl group on the acetamide nitrogen provides steric bulk and EDG effects, contrasting with simpler substituents like p-tolyl () or 4-chlorophenyl () .
SAR Highlights:
  • Halogen Effects : Chlorine at the ortho position (target compound) may enhance receptor binding via hydrophobic interactions compared to para-substituted analogs .
  • EDG Influence : The 2,3-dimethylphenyl group’s electron-donating methyl groups could stabilize charge-transfer interactions in enzymatic pockets, as seen in EDG-rich cytotoxic agents () .

Physicochemical and Spectroscopic Comparisons

  • Melting Points : Analogs with chlorophenyl groups (e.g., 14a in ) melt at 206–208°C, while benzofuran derivatives () have lower melting points. The target compound’s melting point is expected to align with chlorophenyl-containing analogs (~200°C) .
  • NMR Signatures : The S–CH₂ group in chlorophenyl-oxadiazole analogs resonates as a singlet at δ4.14 ppm (), a feature conserved in the target compound. Aromatic protons in the 2,3-dimethylphenyl group would appear as distinct multiplets near δ7.0–7.5 ppm .

Biological Activity

The compound 2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This paper aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Structural Characteristics

This compound features a unique structure that includes:

  • Oxadiazole Ring : Known for diverse biological activities.
  • Thioether Linkage : Enhances interaction with biological targets.
  • Chlorophenyl and Dimethylphenyl Groups : These substitutions may influence pharmacological properties.

The molecular formula is C14H12ClN4O3SC_{14}H_{12}ClN_4O_3S with a molecular weight of approximately 350.78 g/mol.

Biological Activity Overview

Research indicates that the oxadiazole derivatives exhibit a range of biological activities:

Antimicrobial Activity

Oxadiazole derivatives have shown significant antimicrobial properties against various pathogens. For instance:

  • Minimum inhibitory concentrations (MICs) for similar compounds ranged from 0.22 to 0.25 µg/mL against Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound has demonstrated cytotoxic effects in several cancer cell lines:

  • Studies indicate that modifications on the phenyl rings can enhance cytotoxicity. For example, specific substitutions have been linked to increased apoptosis in cancer cells .
  • The structure-activity relationship (SAR) suggests that electron-donating groups enhance anti-proliferative activity against liver cancer cell lines (HepG2), with IC50 values indicating potent effects at low concentrations .

Anti-inflammatory Effects

Compounds similar to this one have been investigated for their anti-inflammatory properties:

  • Inhibition of myeloperoxidase (MPO) has been noted, suggesting potential applications in treating inflammatory diseases .

The biological effects of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition :
    • The compound may inhibit key enzymes such as MPO, leading to reduced production of reactive oxygen species (ROS), which are involved in inflammation .
  • Induction of Apoptosis :
    • Interaction with cellular proteins involved in apoptosis is crucial for anticancer effects. Studies suggest that these compounds can disrupt mitochondrial membrane potential and activate caspases, leading to programmed cell death .

Case Studies and Research Findings

StudyFindings
Alghamdi & Nazreen (2020)Identified significant cytotoxicity in oxadiazole derivatives with IC50 values comparable to Doxorubicin .
Recent Review on OxadiazolesHighlighted the broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory effects .
SAR StudiesShowed that specific substitutions enhance the anti-proliferative activity against HepG2 cells; electron-donating groups at ortho and meta positions were particularly effective .

Q & A

Q. What are the recommended synthetic routes for preparing 2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide?

A common method involves refluxing precursors like substituted oxadiazoles with chloroacetyl chloride in the presence of triethylamine. For example, analogous compounds (e.g., 2-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide) are synthesized by reacting 2-amino-5-phenyl-1,3,4-oxadiazole with chloroacetyl chloride under reflux for 4 hours, followed by TLC monitoring and recrystallization . Adjustments for steric and electronic effects (e.g., substituting phenyl groups with 2-chlorophenyl or 2,3-dimethylphenyl) require optimizing molar ratios and reaction times .

Q. How can spectroscopic techniques (NMR, FTIR) validate the structure of this compound?

  • ¹H NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm for chlorophenyl and dimethylphenyl groups), methyl groups (δ 2.1–2.5 ppm), and thioether-linked CH₂ (δ 4.8–5.0 ppm) .
  • FTIR : Confirm the presence of C=O (amide I band, ~1650–1680 cm⁻¹), C-N (oxadiazole, ~1250–1300 cm⁻¹), and C-S (thioether, ~650–750 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 252 for analogous thiadiazole derivatives) and fragmentation patterns validate the backbone .

Q. What solvent systems are optimal for recrystallization?

Polar aprotic solvents (e.g., DMSO/water mixtures) or pet-ether are effective for recrystallizing oxadiazole-thioacetamide derivatives, balancing solubility and purity .

Advanced Research Questions

Q. How can computational chemistry (e.g., HOMO-LUMO, MESP) predict reactivity and stability?

Density Functional Theory (DFT) calculations reveal:

  • HOMO-LUMO gaps : Narrow gaps (~3–5 eV) suggest electrophilic susceptibility, particularly at the oxadiazole ring .
  • Molecular Electrostatic Potential (MESP) : Negative potentials localize on oxadiazole S and O atoms, indicating nucleophilic attack sites .
    These insights guide derivatization strategies (e.g., halogenation or alkylation) to enhance stability or bioactivity.

Q. How to resolve contradictions in bioactivity data across studies?

  • Experimental Design : Use standardized assays (e.g., lipoxygenase inhibition for anti-inflammatory activity) with positive controls (e.g., indomethacin) .
  • Structural Variants : Compare analogs (e.g., 5-(3-phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine) to isolate the effects of substituents like 2,3-dimethylphenyl vs. chlorophenyl .
  • Statistical Validation : Apply ANOVA or Tukey’s HSD test for dose-response data, as seen in randomized block designs for bioactive compounds .

Q. What strategies improve synthetic yield for scaled-up production?

  • Catalyst Optimization : Replace POCl₃ with milder catalysts (e.g., T3P®) to reduce side reactions during cyclization .
  • Reaction Monitoring : Use HPLC or in-situ FTIR to track intermediates and adjust pH/temperature dynamically .
  • Solvent-Free Conditions : Microwave-assisted synthesis reduces reaction times (e.g., from 4 hours to 30 minutes) and improves yields by 15–20% .

Q. How to assess electrochemical properties for drug delivery applications?

Cyclic voltammetry (CV) can quantify redox activity at the thioether and oxadiazole moieties. For example, analogous thiadiazoles show reversible oxidation peaks at +0.8–1.2 V (vs. Ag/AgCl), correlating with electron-donating substituents .

Methodological Considerations

Q. What crystallographic techniques determine molecular conformation?

Single-crystal X-ray diffraction (SCXRD) resolves bond angles and dihedral planes. For example, oxadiazole derivatives exhibit planar geometries (torsion angles <5°) between the oxadiazole and adjacent phenyl rings, critical for π-π stacking in solid-state interactions .

Q. How to design SAR studies for antimicrobial activity?

  • Core Modifications : Replace 1,3,4-oxadiazole with 1,2,4-thiadiazole to assess sulfur’s role in membrane penetration .
  • Substituent Screening : Test halogen (Cl, Br), alkyl (methyl), and electron-withdrawing groups (NO₂) at the phenyl rings to map hydrophobicity and H-bonding effects .

Q. What in silico tools predict ADMET properties?

  • SwissADME : Estimates bioavailability (TPSA <90 Ų) and blood-brain barrier penetration (AlogP >3).
  • Molecular Docking (AutoDock Vina) : Simulate binding to targets (e.g., COX-2 for anti-inflammatory activity) with RMSD thresholds <2.0 Å .

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